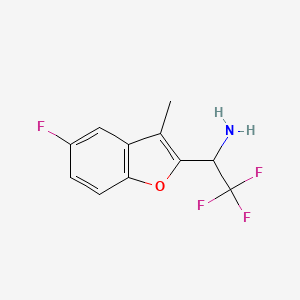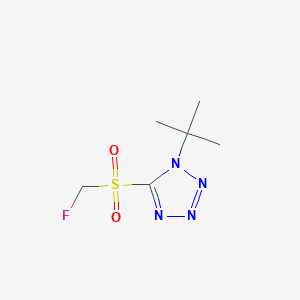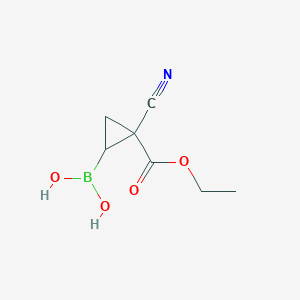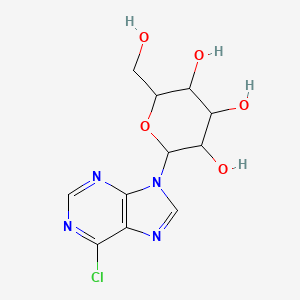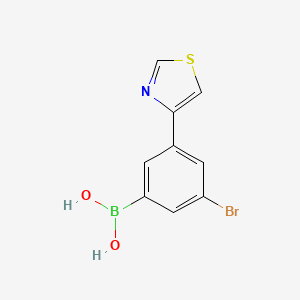
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and a boronic acid group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Dehalogenated compounds
Substitution: Substituted thiazole derivatives
Scientific Research Applications
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In the context of medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with serine and threonine residues in enzymes, leading to inhibition .
Comparison with Similar Compounds
(3-Bromo-5-(thiazol-4-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
4-Bromophenylboronic acid: Similar in structure but lacks the thiazole ring, making it less versatile in certain applications.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Contains a tetrazole ring instead of a thiazole ring, which can influence its reactivity and biological activity.
The presence of the thiazole ring in this compound imparts unique properties, such as enhanced stability and specific biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7BBrNO2S |
|---|---|
Molecular Weight |
283.94 g/mol |
IUPAC Name |
[3-bromo-5-(1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-15-5-12-9)1-7(3-8)10(13)14/h1-5,13-14H |
InChI Key |
CZZZQGFQNKRPTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2=CSC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)


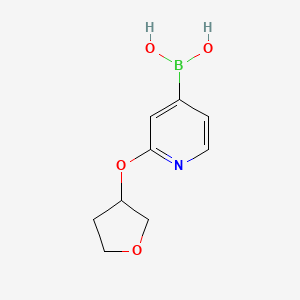
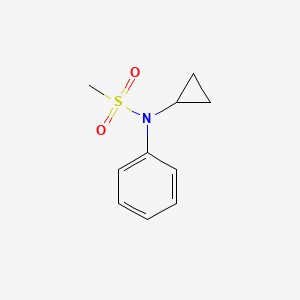
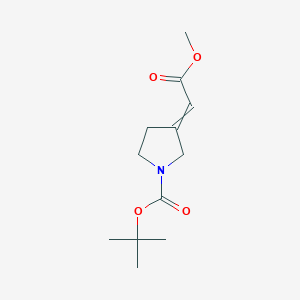

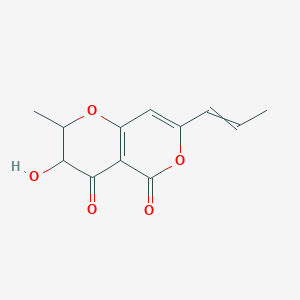
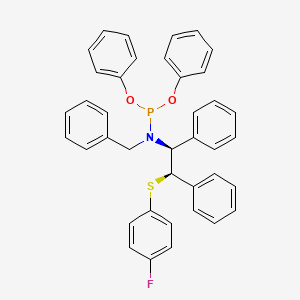
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087823.png)
